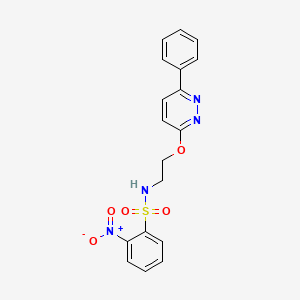
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O6S and its molecular weight is 510.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Precursors and Heterocyclic Chemistry
- The compound serves as a synthetic precursor in the creation of novel azines, azolotriazines, and other heterocyclic compounds. These include the synthesis of 3-imino-2,3-dihydropyridazines and phenylazopyrido[2,3-d]pyrimidin-4(1H)-one derivatives through reactions with acetonitrile derivatives and aminopyrimidin-4(1H)-one. Such processes underline the compound's utility in diversifying heterocyclic chemical libraries, which are pivotal in drug discovery and development (Sanad & Mekky, 2018).
Molecular Docking and Antibacterial Activity
- The compound has been explored in molecular docking studies to assess interactions with bacterial proteins, contributing to the discovery of novel antibacterial agents. This approach leverages computational chemistry to predict the binding affinities and modes of action of potential therapeutics against bacterial targets, demonstrating the compound's relevance in addressing antimicrobial resistance (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Susceptibility
- Additionally, the antimicrobial susceptibility of derivatives synthesized from the compound has been tested against both Gram-positive and Gram-negative bacteria. Such studies are crucial in identifying new chemical entities with potential therapeutic applications in treating bacterial infections, thus contributing significantly to the field of infectious diseases (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The second intermediate is a benzamide derivative, which is synthesized from 4-(morpholinosulfonyl)aniline. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester", "4-(morpholinosulfonyl)aniline", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a suitable base to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 4-(morpholinosulfonyl)aniline is reacted with a suitable acid chloride or anhydride in the presence of a suitable base to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, to form the final product." ] } | |
Número CAS |
1209760-17-7 |
Fórmula molecular |
C23H22N6O6S |
Peso molecular |
510.53 |
Nombre IUPAC |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H22N6O6S/c1-15-13-21(30)26-23(24-15)29-20(14-18(27-29)19-3-2-10-35-19)25-22(31)16-4-6-17(7-5-16)36(32,33)28-8-11-34-12-9-28/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,25,31)(H,24,26,30) |
Clave InChI |
QOVFISWNJGUNSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
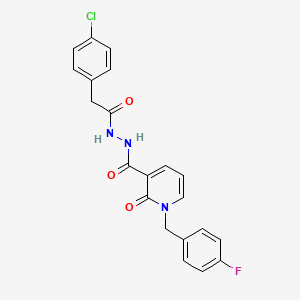
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
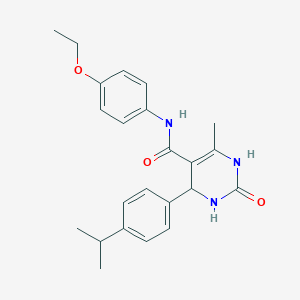
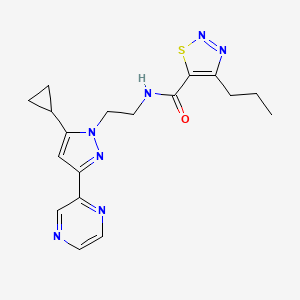
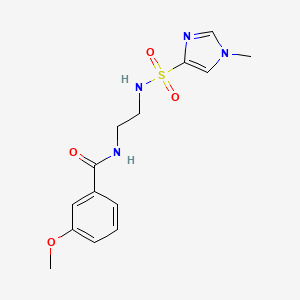

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2416238.png)
![1-benzyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2416239.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2416240.png)
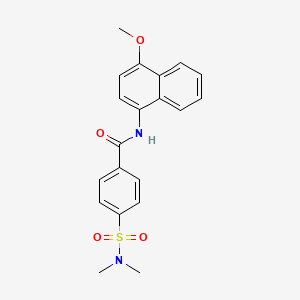
methanone](/img/structure/B2416242.png)
